2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid
Description
2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid is a complex organic compound that features a combination of imidazole, piperidine, and pyrazole moieties
Properties
IUPAC Name |
2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(27)11-15-10-16(24-23-15)13-6-8-25(9-7-13)20(28)17-12-21-19(22-17)14-4-2-1-3-5-14/h1-5,10,12-13H,6-9,11H2,(H,21,22)(H,23,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDEORGVKXHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=C2)CC(=O)O)C(=O)C3=CN=C(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine and pyrazole rings. The final step involves the acylation of the pyrazole ring with acetic acid.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Piperidine Synthesis: Piperidine derivatives can be synthesized through hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts.
Pyrazole Synthesis: Pyrazoles can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Final Acylation: The final step involves the acylation of the pyrazole ring with acetic acid under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine and pyrazole rings can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Derivatives: Widely used in pharmaceuticals and agrochemicals.
Pyrazole Derivatives: Known for their antibacterial, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid apart is its unique combination of three different heterocyclic rings, each contributing to its overall biological and chemical properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
